
2-Amino-3H-quinazolin-4-one
Overview
Description
2-Amino-3H-quinazolin-4-one is a heterocyclic compound characterized by a quinazolinone core with an amino group at position 2. Quinazolinones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antihistaminic properties . The compound’s structure (molecular formula: C₈H₇N₃O) features a planar aromatic ring system, with the amino group contributing to hydrogen bonding and electronic interactions critical for biological activity . Its synthesis typically involves condensation reactions of anthranilic acid derivatives or cyclization of hydrazino intermediates .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of 2-amino-3H-quinazolin-4-one and its derivatives. These compounds exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), liver (HepG-2), and colorectal (HCT-116) cancers.
Case Studies
- Cytotoxicity Studies : Research demonstrated that quinazolinone derivatives showed IC50 values ranging from 5.70 to 18.60 µM against MCF-7 and HCT-116 cell lines, indicating significant anticancer activity. Notably, certain derivatives with 1,2,3-triazole and glycoside components exhibited enhanced potency compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The mechanism involves apoptosis induction and cell cycle arrest at the G1 phase, with upregulation of pro-apoptotic markers such as p53 and Bax in cancer cells . Molecular docking studies further elucidated the interaction of these compounds with key enzymes involved in cancer progression.
Table 1: Anticancer Activity of Quinazolinone Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound 6 | MCF-7 | 12.60 | Apoptosis induction |
Compound 10 | HCT-116 | 3.00 | Cell cycle arrest |
Compound 13 | MCF-7 | 5.70 | Upregulation of p53 |
Antimicrobial Properties
The antimicrobial activity of quinazolinone derivatives has also been extensively documented. These compounds demonstrate efficacy against a range of bacteria and fungi.
Case Studies
- Antibacterial Activity : Several studies reported that quinazolinone derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a specific derivative showed promising results against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : In addition to antibacterial effects, certain quinazolinones have shown antifungal activity against common pathogens such as Candida albicans.
Table 2: Antimicrobial Activity of Quinazolinone Derivatives
Compound | Microorganism | Activity |
---|---|---|
Compound A | Staphylococcus aureus | Effective |
Compound B | E. coli | Effective |
Compound C | Candida albicans | Moderate |
Anti-inflammatory Effects
Quinazolinone derivatives have been explored for their anti-inflammatory properties, which can be beneficial in treating various inflammatory diseases.
Case Studies
- Analgesic and Anti-inflammatory Studies : Research indicated that certain quinazolinone compounds exhibit analgesic effects comparable to standard anti-inflammatory drugs, providing a potential alternative for pain management .
Table 3: Anti-inflammatory Activity of Quinazolinone Derivatives
Compound | Model Used | Effect |
---|---|---|
Compound X | Carrageenan-induced edema model | Significant reduction in swelling |
Compound Y | Formalin test for pain | Comparable to ibuprofen |
Other Therapeutic Applications
Beyond the aforementioned applications, quinazolinones also show promise in other therapeutic areas:
Antiviral Activity
Some studies suggest that quinazolinones may possess antiviral properties, particularly against HIV and other viruses .
Neuroprotective Effects
Recent research indicates potential neuroprotective effects of certain quinazolinone derivatives, suggesting their use in neurodegenerative diseases .
Table 4: Summary of Therapeutic Applications
Application | Potential Compounds |
---|---|
Anticancer | Various quinazolinones |
Antimicrobial | Specific derivatives |
Anti-inflammatory | Selected compounds |
Antiviral | Certain derivatives |
Neuroprotective | Novel formulations |
Mechanism of Action
The mechanism of action of 2-Aminoquinazolin-4(3H)-One varies depending on its application. In antimicrobial activity, it targets bacterial enzymes and disrupts cellular processes. In anticancer applications, it inhibits specific kinases and signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of quinazolinones are highly dependent on substituent patterns. Below is a detailed comparison of 2-amino-3H-quinazolin-4-one with key analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Aromatic Substituents: The p-tolyl group in 3-amino-2-p-tolyl-3H-quinazolin-4-one increases lipophilicity, aiding membrane penetration and receptor binding . Thiol vs. Amino Groups: 3-Amino-2-mercapto-3H-quinazolin-4-one exhibits higher solubility but reduced stability compared to the amino analog due to oxidation-prone -SH .
Synthetic Routes: Microwave-Assisted Synthesis: Derivatives like 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one show improved yields (85–90%) and shorter reaction times (20–30 min) under microwave irradiation versus conventional heating (6–8 h, 60–70% yield) . Hydrazino Intermediates: this compound derivatives are often synthesized via hydrazinoquinazolinones reacting with benzoxazinones or carboxamidines .
Pharmacological Profiles: Antimicrobial Activity: 3-Amino-6-iodo-2-methylquinazolin-4-one demonstrates potent antibacterial effects against Staphylococcus aureus (MIC: 8 µg/mL), attributed to the iodine atom’s electronegativity . H1-Antihistaminic Activity: Triazoloquinazolinones (e.g., 4-benzyl-1-substituted-4H-triazoloquinazolin-5-ones) exhibit superior H1-receptor binding (IC₅₀: 0.8–1.2 µM) compared to non-fused quinazolinones .
Biological Activity
2-Amino-3H-quinazolin-4-one is a member of the quinazolinone family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits a range of pharmacological properties, including anticancer, anti-inflammatory, analgesic, and antimicrobial effects. Below is a detailed exploration of its biological activity, supported by case studies and research findings.
Chemical Structure : The quinazolinone core structure consists of a fused benzene and pyrimidine ring system, which is crucial for its biological activity. Modifications at various positions on this core can enhance its therapeutic potential.
Structure-Activity Relationship : Research has shown that substituents at the 2 and 3 positions significantly influence the biological activity of quinazolinones. For instance, the introduction of different aryl or alkyl groups can improve potency against specific targets such as cancer cells or pathogens .
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound derivatives:
- Cytotoxicity Studies : A study reported that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The IC50 values ranged from 10 μM to 12 μM, indicating potent activity .
Compound | Cell Line | IC50 (μM) |
---|---|---|
A3 | PC3 | 10 |
A3 | MCF-7 | 10 |
A3 | HT-29 | 12 |
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis through pathways involving the epidermal growth factor receptor (EGFR) and other signaling molecules. For example, certain derivatives have been identified as effective EGFR inhibitors, which play a critical role in tumor growth .
Anti-inflammatory and Analgesic Properties
This compound has also been explored for its anti-inflammatory effects:
- Analgesic Activity : Compounds derived from this scaffold have been synthesized and tested for analgesic properties. One notable compound demonstrated comparable potency to diclofenac sodium, a standard analgesic drug, while exhibiting lower ulcerogenic potential .
Compound | Activity Type | Comparison Standard | Result |
---|---|---|---|
AS2 | Analgesic | Diclofenac | Moderately more potent |
AS2 | Ulcerogenic Potential | Aspirin | Mild ulcerogenic potential |
Antimicrobial Activity
The antimicrobial properties of quinazolinone derivatives have been well-documented:
- Bacterial Inhibition : Several studies have reported that modifications to the quinazolinone structure enhance its antibacterial efficacy against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The introduction of specific functional groups has been linked to improved antimicrobial activity .
Case Studies
- Anticancer Study : A recent investigation into a series of quinazolines revealed that compounds with specific substitutions showed enhanced cytotoxicity against multiple cancer cell lines. The study highlighted the importance of structural modifications in achieving desired biological effects .
- Anti-inflammatory Research : Another study focused on synthesizing novel 2-substituted amino derivatives, which were evaluated for their anti-inflammatory effects in animal models. Results indicated significant reductions in inflammation markers compared to control groups .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-amino-3H-quinazolin-4-one derivatives, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves cyclization of benzoxazinone precursors with nitrogen nucleophiles (e.g., hydrazine hydrate). For example, 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one was synthesized by reacting 6-iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one with hydrazine hydrate under reflux conditions . Optimization includes adjusting reaction time, temperature, and stoichiometry. Microwave irradiation has been shown to drastically reduce reaction time (from hours to minutes) while improving yields compared to conventional heating .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and hydrogen bonding patterns. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) and amino (NH₂) groups. Melting points and elemental analysis further confirm purity .
Q. How does structural modification at the 2-amino position influence biological activity?
- Methodological Answer : Introducing substituents at the 2-amino position enhances chemical stability and bioactivity. For instance, piperazine derivatives at this position have demonstrated potent fibrinogen receptor antagonism, which is critical for antithrombotic research . Structure-activity relationship (SAR) studies often involve synthesizing analogs with varying alkyl/aryl groups and testing their efficacy in vitro .
Advanced Research Questions
Q. How can electrochemical methods improve the synthesis of imidazo-fused quinazolinones from this compound scaffolds?
- Methodological Answer : Electrochemical dual oxidative C(sp³)–H amination enables efficient intramolecular cyclization without metal catalysts. For example, 6[2-((benzylamino)methyl)-3-phenylquinazolin-4(3H)-one] was synthesized via this method, achieving high regioselectivity by tuning electrode potential and solvent systems (e.g., acetonitrile with LiClO₄ electrolyte) . This approach minimizes byproducts and enhances scalability for complex heterocycles.
Q. What strategies resolve contradictions in spectral data for structurally similar quinazolinone derivatives?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism or polymorphism. Comparative analysis using X-ray crystallography can clarify ambiguous structures. For example, tautomeric forms of 2-(3-trifluoromethoxy)phenyl-quinazolin-4(1H)-one were resolved via single-crystal XRD, confirming the dominant keto form in the solid state . Density functional theory (DFT) calculations further validate electronic environments .
Q. How do solvent polarity and pH affect the antimicrobial activity of this compound derivatives?
- Methodological Answer : Solvent polarity impacts solubility and bioavailability. In vitro assays against S. aureus and E. coli showed enhanced activity in polar aprotic solvents (e.g., DMSO) due to improved membrane permeability. Adjusting pH to 7.4 (physiological conditions) stabilizes the protonated amino group, enhancing interaction with bacterial DNA gyrase . Dose-response curves and MIC/MBC values should be interpreted in context with solvent effects.
Q. What safety protocols are recommended for handling reactive intermediates during quinazolinone synthesis?
- Methodological Answer : Toxic intermediates like nitro derivatives require glove-box handling, PPE (gloves, goggles, lab coats), and real-time gas monitoring. Waste containing halogenated byproducts (e.g., iodomethyl groups) must be neutralized before disposal. Evidence from safety data sheets (SDS) emphasizes storing reactive intermediates under inert atmospheres and avoiding skin contact .
Data-Driven Research Questions
Q. How can researchers reconcile yield discrepancies between microwave-assisted and conventional synthesis methods?
- Methodological Answer : Microwave irradiation promotes uniform heating, reducing side reactions. For 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, yields increased from 65% (conventional, 6 hours) to 89% (microwave, 20 minutes) . Statistical tools like ANOVA can identify significant variables (e.g., power settings, solvent volume). Replicating reactions in triplicate ensures reproducibility.
Q. What computational tools are effective for predicting the pharmacokinetic properties of quinazolinone derivatives?
- Methodological Answer : Tools like SwissADME and pkCSM predict logP, bioavailability, and metabolic stability. For example, adding a 4-dimethylaminophenyl group to 3-amino-2-phenylquinazolin-4(3H)-one improves blood-brain barrier penetration (predicted logBB = 0.52) . Molecular docking (AutoDock Vina) further screens for target binding affinity .
Properties
IUPAC Name |
2-amino-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-4H,(H3,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTFBAXSPXZDKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60287618 | |
Record name | 2-Amino-3H-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60287618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20198-19-0 | |
Record name | 2-Amino-4(1H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20198-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 51782 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020198190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20198-19-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174024 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 20198-19-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51782 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-3H-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60287618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-3,4-dihydroquinazolin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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